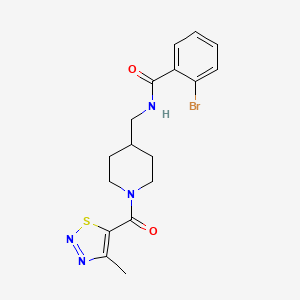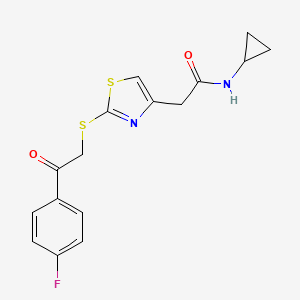
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, commonly known as MEOTI, is a small molecule compound that has been widely studied for its potential applications in scientific research. MEOTI is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various biological studies.
科学的研究の応用
MEOTI has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. MEOTI has also been found to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
作用機序
The mechanism of action of MEOTI is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the body. MEOTI has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. MEOTI has also been found to activate certain transcription factors, such as nuclear factor-kappa B, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MEOTI has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. MEOTI has also been found to increase the levels of certain neurotransmitters, such as acetylcholine, which are involved in the regulation of cognitive function.
実験室実験の利点と制限
MEOTI has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to exhibit various biological activities, which make it a promising candidate for various biological studies. However, MEOTI has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. MEOTI also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
MEOTI has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. MEOTI can also be modified to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. Moreover, MEOTI can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
MEOTI is a promising small molecule compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. MEOTI has several advantages for lab experiments, but it also has some limitations. MEOTI has several potential future directions for scientific research, which can lead to the development of new drugs with improved efficacy and safety profiles.
合成法
MEOTI can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-methoxyethylamine with 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, followed by the reaction with phosgene and then with urea. The final product is obtained as a white solid, which can be purified using column chromatography.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-7-6-15-13(18)16-10-3-2-9-4-5-14-12(17)11(9)8-10/h2-3,8H,4-7H2,1H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPBPKFLDCEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(CCNC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2677028.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide](/img/structure/B2677035.png)

![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)




![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2677048.png)
![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)